H-L-Lys(Norbornene-methoxycarbonyl)-OH
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Overview
Description
“H-L-Lys(Norbornene-methoxycarbonyl)-OH” is a synthetic compound that features a lysine residue modified with a norbornene-methoxycarbonyl group. This modification can impart unique chemical properties to the lysine residue, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(Norbornene-methoxycarbonyl)-OH” typically involves the following steps:
Protection of the Lysine Residue: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted side reactions.
Introduction of the Norbornene-Methoxycarbonyl Group: The norbornene-methoxycarbonyl group is introduced through a reaction with a norbornene derivative and a suitable coupling reagent.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the norbornene moiety.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: The norbornene group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norbornene epoxides, while reduction may lead to norbornane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of “H-L-Lys(Norbornene-methoxycarbonyl)-OH” involves its interaction with specific molecular targets. The norbornene group can undergo cycloaddition reactions, which may be exploited in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
H-L-Lys(Boc)-OH: A lysine derivative with a tert-butoxycarbonyl protecting group.
H-L-Lys(Fmoc)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl protecting group.
H-L-Lys(Mtt)-OH: A lysine derivative with a 4-methyltrityl protecting group.
Uniqueness
“H-L-Lys(Norbornene-methoxycarbonyl)-OH” is unique due to the presence of the norbornene group, which imparts distinct chemical reactivity and potential for bioorthogonal applications.
Properties
IUPAC Name |
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)3-1-2-6-17-15(20)21-9-12-8-10-4-5-11(12)7-10/h4-5,10-13H,1-3,6-9,16H2,(H,17,20)(H,18,19)/t10?,11?,12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEFUNSNPPAJQL-SKQCGHHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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